molecular formula C21H24N4O B2989916 N-(2,4-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 892293-35-5

N-(2,4-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2989916
CAS No.: 892293-35-5
M. Wt: 348.45
InChI Key: BPKAMJAJLMZUPL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 4-isopropylphenyl group at position 1, and a 2,4-dimethylphenyl carboxamide at position 2. Its molecular formula is C₂₂H₂₆N₄O, with a molar mass of 362.47 g/mol. The compound’s structure combines hydrophobic (isopropyl, methyl) and aromatic substituents, which may influence its solubility, binding affinity, and biological activity.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-13(2)17-7-9-18(10-8-17)25-16(5)20(23-24-25)21(26)22-19-11-6-14(3)12-15(19)4/h6-13H,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAMJAJLMZUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a triazole ring which is known for its diverse biological activities. The molecular formula is C18H20N4OC_{18}H_{20}N_4O with a molecular weight of 340.80 g/mol. The structural characteristics include:

  • A triazole moiety that contributes to its pharmacological properties.
  • Substituents such as dimethyl and isopropyl groups which may enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • In vitro Studies : The compound has been tested against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). Preliminary findings suggest significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth.
    Cell LineIC50 (µM)Reference
    HeLa0.45
    A5490.75
    HT-293.0
  • Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process for cell division, thus inducing apoptosis in cancer cells. This mechanism was confirmed by mitochondrial depolarization assays and caspase activation studies.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored:

  • In vitro Antimicrobial Testing : The compound showed moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

These results indicate potential for therapeutic applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa cells. Results indicated that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
  • Zebrafish Model : In vivo studies using zebrafish as a model organism demonstrated that the compound significantly reduced tumor growth when administered at specific concentrations, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name R₁ (Position 1) R₂ (Carboxamide) Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound
Target Compound 4-isopropylphenyl 2,4-dimethylphenyl C₂₂H₂₆N₄O 362.47 Reference
1-(2,4-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 2,4-dimethylphenyl quinolin-2-yl C₂₃H₂₀N₆O 396.45 Quinoline substituent enhances π-π interactions; potential for improved Wnt/β-catenin inhibition.
N-(4-Acetamidophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-isopropylphenyl 4-acetamidophenyl C₂₂H₂₅N₅O₂ 391.47 Acetamido group increases polarity; may alter solubility.
N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3-fluoro-4-methylphenyl 3,4-dimethylphenyl C₂₀H₂₀FN₄O 367.40 Fluorine introduces electronegativity; may affect binding kinetics.
1-(3,4-Dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-dimethylphenyl 4-ethylphenyl C₂₀H₂₂N₄O 334.41 Ethyl group reduces steric bulk vs. isopropyl; lower hydrophobicity.
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-dimethylphenyl 2,4-dimethoxyphenyl C₂₁H₂₂N₄O₃ 378.43 Methoxy groups enhance solubility but reduce lipophilicity.

Characterization Techniques

All compounds were validated using:

  • Spectroscopy : ¹H/¹³C-NMR (), IR (), and HRMS for structural confirmation.
  • Crystallography : SHELX-based refinement () and OLEX2 () for crystal structure analysis.
  • Purity : HPLC retention times and LC-MS data ().

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